(Cyclopropylsulfamoyl)(methyl)amine
Beschreibung
(Cyclopropylsulfamoyl)(methyl)amine is a sulfonamide derivative featuring a cyclopropyl group directly bonded to a sulfamoyl moiety, which is further connected to a methylamine group.
Eigenschaften
IUPAC Name |
N-(methylsulfamoyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-5-9(7,8)6-4-2-3-4/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSSLNJJMAGJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328511-88-1 | |
| Record name | (cyclopropylsulfamoyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylsulfamoyl)(methyl)amine typically involves the reaction of cyclopropylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of (Cyclopropylsulfamoyl)(methyl)amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclopropylsulfamoyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclopropylsulfamoyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Cyclopropylsulfamoyl)(methyl)amine involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopropylsulfamoyl)ethanethioamide
Cyclopropyl(phenyl)methylamine
- Structure : Cyclopropyl and phenyl groups attached to a methylamine backbone ().
- Key Differences: Lacks the sulfamoyl group, reducing hydrogen-bonding capacity.
| Property | (Cyclopropylsulfamoyl)(methyl)amine | Cyclopropyl(phenyl)methylamine |
|---|---|---|
| Hydrogen-Bonding Sites | Sulfamoyl (-SO2-NH-) | None |
| Lipophilicity (LogP) | Moderate (~1.5–2.5) | Higher (~2.5–3.5) due to phenyl group |
| Pharmacokinetics | Likely slower absorption | Faster absorption due to lipophilicity |
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups (–6).
- Key Differences :
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine
- Structure : Cyclopropylsulfonyl group attached to a piperidine-methylamine ().
- Piperidine ring introduces conformational rigidity, affecting receptor binding in drug design .
| Property | (Cyclopropylsulfamoyl)(methyl)amine | {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine |
|---|---|---|
| Hydrogen-Bonding Sites | Sulfamoyl (-SO2-NH-) | None (sulfonyl group) |
| Structural Rigidity | Flexible | High (piperidine ring) |
| Drug Design Utility | Potential enzyme inhibitor | Likely CNS-targeting due to rigidity |
Biologische Aktivität
Overview of (Cyclopropylsulfamoyl)(methyl)amine
(Cyclopropylsulfamoyl)(methyl)amine is a sulfonamide derivative that exhibits various biological activities. Sulfonamides are known for their antimicrobial properties, and modifications to their structure can enhance their efficacy against specific targets. The cyclopropyl group may influence the compound's pharmacokinetics and interaction with biological systems.
Antimicrobial Properties
Sulfonamides, including derivatives like (Cyclopropylsulfamoyl)(methyl)amine, primarily function as bacteriostatic agents. They inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is crucial for the development of many pathogenic bacteria.
Key Findings:
- Inhibition of Bacterial Growth: Studies have shown that sulfonamide derivatives can effectively inhibit a range of Gram-positive and Gram-negative bacteria.
- Resistance Mechanisms: Understanding the resistance mechanisms in bacteria is essential for developing new derivatives that can overcome these challenges.
Case Studies
-
Study on Antimicrobial Efficacy:
- A study evaluated various sulfonamide derivatives against strains of Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the sulfonamide structure, such as adding a cyclopropyl group, enhanced antibacterial activity.
- Table 1: Antibacterial Activity of Sulfonamide Derivatives
Compound MIC (µg/mL) Target Bacteria (Cyclopropylsulfamoyl)(methyl)amine 4 E. coli Standard Sulfamethoxazole 16 Staphylococcus aureus
-
Pharmacokinetic Studies:
- Research into the pharmacokinetics of sulfonamide derivatives has shown that cyclopropyl modifications can affect absorption and distribution in vivo, potentially leading to improved therapeutic outcomes.
The mechanism by which (Cyclopropylsulfamoyl)(methyl)amine exerts its biological effects involves:
- Folic Acid Synthesis Inhibition: By mimicking para-aminobenzoic acid (PABA), it competes with this substrate for binding to dihydropteroate synthase.
- Impact on Nucleotide Synthesis: This inhibition leads to decreased production of nucleic acids, ultimately hindering bacterial growth and replication.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
